molecular formula C10H15BO3 B13933989 3-(Benzyloxy)propylboronic acid

3-(Benzyloxy)propylboronic acid

Cat. No.: B13933989
M. Wt: 194.04 g/mol
InChI Key: GIIPBSUENOZHEQ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)propylboronic acid is an organoboron compound that features a boronic acid functional group attached to a propyl chain, which is further connected to a benzyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)propylboronic acid typically involves the reaction of a suitable boronic acid precursor with a benzyloxypropyl halide. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)propylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The benzyl ether group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the original compound.

Scientific Research Applications

3-(Benzyloxy)propylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Benzyloxy)propylboronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes . Additionally, the benzyl ether group can participate in hydrophobic interactions, further influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Uniqueness: 3-(Benzyloxy)propylboronic acid is unique due to the presence of the benzyloxypropyl chain, which imparts distinct reactivity and functional properties. This structural feature allows for specific interactions and applications that are not possible with simpler boronic acids.

Properties

Molecular Formula

C10H15BO3

Molecular Weight

194.04 g/mol

IUPAC Name

3-phenylmethoxypropylboronic acid

InChI

InChI=1S/C10H15BO3/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-3,5-6,12-13H,4,7-9H2

InChI Key

GIIPBSUENOZHEQ-UHFFFAOYSA-N

Canonical SMILES

B(CCCOCC1=CC=CC=C1)(O)O

Origin of Product

United States

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